molecular formula C17H12N2O2 B10884964 5-Hydroxy-2-oxo-4,5-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

5-Hydroxy-2-oxo-4,5-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Katalognummer: B10884964
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: DNNPZVTYQAHMTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a heterocyclic compound with a pyrrole core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with nitriles in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole derivatives such as:

  • 2,5-DIHYDROXY-1H-PYRROLE-3-YL CYANIDE
  • 4,5-DIPHENYL-2-OXO-1H-PYRROLE-3-YL CYANIDE
  • 2,5-DIPHENYL-1H-PYRROLE-3-YL CYANIDE

Uniqueness

5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is unique due to the presence of both hydroxy and oxo groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C17H12N2O2

Molekulargewicht

276.29 g/mol

IUPAC-Name

5-hydroxy-2-oxo-4,5-diphenyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C17H12N2O2/c18-11-14-15(12-7-3-1-4-8-12)17(21,19-16(14)20)13-9-5-2-6-10-13/h1-10,21H,(H,19,20)

InChI-Schlüssel

DNNPZVTYQAHMTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2(C3=CC=CC=C3)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.